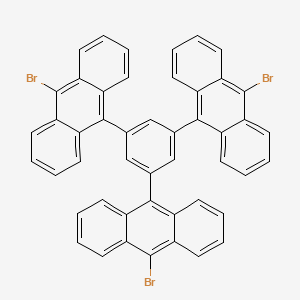

1,3,5-Tris(10-bromoanthracen-9-yl)benzene

Beschreibung

Historical Context of Polycyclic Aromatic Hydrocarbon Derivatives

The development of polycyclic aromatic hydrocarbon derivatives has evolved significantly since the initial identification of these compounds as environmental contaminants to their current status as essential building blocks in advanced materials science. Polycyclic aromatic hydrocarbons constitute a class of organic compounds characterized by multiple fused aromatic rings, with the simplest representative being naphthalene containing two aromatic rings. The systematic study of these compounds gained momentum in the mid-20th century when researchers recognized their potential applications beyond their natural occurrence in fossil fuel deposits and combustion processes.

The emergence of functionalized polycyclic aromatic hydrocarbons marked a crucial turning point in organic chemistry, as scientists began to appreciate the relationship between structural modifications and electronic properties. Early investigations focused primarily on substitution patterns and their effects on molecular stability and reactivity. The introduction of halogen substituents, particularly bromine atoms, represented a significant advancement in the field due to the unique electronic properties imparted by these modifications. Research conducted in the 1980s and 1990s established the foundation for understanding how bromine substitution could enhance the electron-withdrawing characteristics of polycyclic aromatic systems while maintaining structural integrity.

The development of synthetic methodologies for producing complex polycyclic aromatic hydrocarbon derivatives gained significant momentum in the early 2000s. Researchers demonstrated that controlled bromination reactions could be employed to introduce specific substitution patterns without compromising the aromatic character of the parent molecules. These advances enabled the systematic exploration of structure-property relationships in halogenated polycyclic aromatic hydrocarbons, leading to the identification of compounds with tailored electronic properties suitable for specific applications.

Contemporary research has revealed that polycyclic aromatic hydrocarbon derivatives, particularly those containing bromine substituents, exhibit unique photophysical properties that make them valuable in optoelectronic applications. The systematic study of these compounds has established clear correlations between structural features and electronic characteristics, providing researchers with predictive tools for designing new materials with desired properties. This understanding has facilitated the development of increasingly sophisticated polycyclic aromatic hydrocarbon derivatives, including complex multi-component systems such as this compound.

| Historical Period | Key Developments | Primary Focus Areas |

|---|---|---|

| 1950s-1960s | Initial identification and characterization | Environmental occurrence, basic structure determination |

| 1970s-1980s | Substitution chemistry development | Halogenation methodologies, reactivity studies |

| 1990s-2000s | Advanced synthetic techniques | Controlled functionalization, structure-property relationships |

| 2010s-Present | Materials science applications | Optoelectronic properties, electronic device integration |

Structural Significance of Anthracene-Based Triangulenes

Anthracene-based triangulenes represent a unique class of polycyclic aromatic hydrocarbons characterized by their distinctive triangular geometry and exceptional electronic properties. The structural foundation of these compounds lies in the triangulene core, which consists of six fused benzene rings arranged in a triangular configuration. This specific arrangement creates a non-Kekulé hydrocarbon structure that exhibits open-shell electronic characteristics, resulting in high-spin ground states that are particularly valuable for spintronic applications.

The incorporation of anthracene units into triangulene-based structures introduces additional complexity and functionality to these molecular systems. Anthracene itself is a well-established polycyclic aromatic hydrocarbon consisting of three linearly fused benzene rings, which provides a stable platform for further chemical modifications. When anthracene units are incorporated into triangulene architectures, the resulting compounds exhibit enhanced conjugation and modified electronic properties compared to either component alone.

Research investigations have demonstrated that triangulene-based structures can be successfully synthesized through on-surface synthetic approaches, particularly using atomic manipulation techniques. These studies have revealed that triangulene maintains its unique electronic properties even when adsorbed on metallic surfaces, suggesting potential applications in surface-based electronic devices. The structural characterization of triangulene has confirmed its planar, threefold symmetric molecular architecture, which is consistent with theoretical predictions based on density functional theory calculations.

The relationship between structural geometry and electronic properties in anthracene-based triangulenes has been extensively investigated through both experimental and theoretical approaches. Scanning tunneling spectroscopy measurements combined with density functional theory calculations have confirmed that triangulene exhibits a triplet ground state with significant energy separation from alternative electronic configurations. This electronic structure is directly related to the unique topology of the triangulene core, which creates unpaired electrons that are delocalized across the molecular framework.

Recent developments in triangulene chemistry have focused on the synthesis of triangulene trimers and other oligomeric structures that incorporate multiple triangulene units. These investigations have revealed that triangulene-based systems can exhibit collective magnetic interactions, with experimental evidence supporting septuple high-spin ground states in triangulene trimers. The ability to control and manipulate these magnetic interactions opens new possibilities for developing carbon-based spintronic devices with tailored electronic properties.

| Structural Feature | Characteristic | Electronic Implication |

|---|---|---|

| Triangular geometry | Threefold symmetry | Non-Kekulé electronic structure |

| Six fused benzene rings | Extended conjugation | High-spin ground state |

| Planar molecular architecture | Surface compatibility | Preserved electronic properties |

| Anthracene integration | Enhanced functionality | Modified photophysical behavior |

Role of Bromine Substituents in Electronic Modulation

Bromine substituents play a crucial role in modulating the electronic properties of polycyclic aromatic hydrocarbons through their electron-withdrawing characteristics and their ability to facilitate further chemical transformations. The introduction of bromine atoms into anthracene-based systems creates significant changes in the electronic structure of these molecules, primarily through inductive and resonance effects that influence the distribution of electron density throughout the aromatic framework.

The electron-withdrawing nature of bromine atoms results in the stabilization of the lowest unoccupied molecular orbital energy levels in brominated polycyclic aromatic hydrocarbons. Research has demonstrated that brominated polycyclic aromatic hydrocarbons can achieve lowest unoccupied molecular orbital energies of less than -3.0 eV, which represents a significant decrease compared to their non-brominated counterparts. This stabilization is particularly pronounced when bromine atoms are positioned at specific locations within the molecular structure, such as the 10-position in anthracene derivatives.

The strategic placement of bromine substituents at the 10-position of anthracene units has been shown to provide optimal electronic modulation while maintaining synthetic accessibility. Studies of compounds such as ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate have demonstrated that 10-bromoanthracene derivatives can be successfully synthesized through controlled bromination reactions using N-bromosuccinimide under mild conditions. These synthetic approaches have enabled the preparation of complex multi-component systems where multiple brominated anthracene units are incorporated into larger molecular architectures.

The photophysical properties of brominated anthracene derivatives are significantly influenced by the presence of bromine substituents, which can enhance intersystem crossing rates and modify emission characteristics. Research investigations have revealed that brominated polycyclic aromatic hydrocarbons often exhibit enhanced thermally activated delayed fluorescence compared to their non-brominated analogs. This enhancement is attributed to the heavy atom effect of bromine, which increases spin-orbit coupling and facilitates transitions between singlet and triplet excited states.

The versatility of bromine substituents as synthetic handles has made brominated anthracene derivatives valuable intermediates for the preparation of more complex molecular systems. The carbon-bromine bond in these compounds can undergo various substitution reactions, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. These transformations enable the introduction of diverse functional groups while preserving the core anthracene structure, providing access to libraries of related compounds with systematically varied properties.

| Substitution Position | Electronic Effect | Synthetic Accessibility | Photophysical Impact |

|---|---|---|---|

| 10-position | Maximum electronic perturbation | High reactivity | Enhanced intersystem crossing |

| 2-position | Moderate electronic influence | Good synthetic control | Modified emission wavelength |

| 9-position | Direct conjugation effects | Standard protocols | Altered excited state dynamics |

| Multiple positions | Cumulative electronic effects | Increased complexity | Synergistic property enhancement |

Eigenschaften

IUPAC Name |

9-[3,5-bis(10-bromoanthracen-9-yl)phenyl]-10-bromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H27Br3/c49-46-37-19-7-1-13-31(37)43(32-14-2-8-20-38(32)46)28-25-29(44-33-15-3-9-21-39(33)47(50)40-22-10-4-16-34(40)44)27-30(26-28)45-35-17-5-11-23-41(35)48(51)42-24-12-6-18-36(42)45/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWRSFHUJUCHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC(=CC(=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)Br)C8=C9C=CC=CC9=C(C1=CC=CC=C18)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H27Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729764 | |

| Record name | 9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

843.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813461-34-6 | |

| Record name | 9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Table 1: Typical Reaction Conditions for Preparation

| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Atmosphere | Temperature (°C) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | Br2 or NBS | Dichloromethane, toluene | Inert (N2/Ar) | 0–25 | Controlled to avoid over-bromination |

| 2 | Palladium-catalyzed coupling | Pd(PPh3)4, K2CO3 | Toluene, DMF | Inert (N2/Ar) | 80–120 | Use of 1,3,5-tribromobenzene as core |

Industrial Production Considerations

For industrial-scale synthesis, the laboratory methods are adapted for efficiency and scalability:

Continuous Flow Reactors: These reactors allow precise control over reaction parameters, improving yield and reproducibility while minimizing side products. Continuous flow bromination and coupling steps can be integrated for streamlined production.

Catalyst Optimization: Use of highly active palladium catalysts and ligand systems enhances turnover numbers, reducing catalyst loading and cost.

Purification: Advanced purification techniques such as column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC) are employed to achieve high purity suitable for research or application needs.

Reaction Analysis and Mechanistic Insights

Substitution Reactions: The bromine atoms at the 10-position of anthracene units provide reactive sites for further nucleophilic substitution, enabling functionalization.

Oxidation/Reduction: The anthracene moieties can be chemically modified via oxidation or reduction to tune electronic properties, which is important for material science applications.

Coupling Reactions: The palladium-catalyzed coupling is a key step that forms the tri-substituted benzene core with three brominated anthracene arms, critical for the compound’s structural integrity and functionality.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting materials | Anthracene, brominating agents (Br2, NBS), 1,3,5-tribromobenzene |

| Key reagents/catalysts | Palladium catalysts (Pd(PPh3)4), bases (K2CO3) |

| Solvents | Dichloromethane, toluene, DMF |

| Atmosphere | Inert (nitrogen or argon) |

| Temperature range | 0–25 °C (bromination), 80–120 °C (coupling) |

| Purification methods | Chromatography, recrystallization |

| Industrial scale methods | Continuous flow reactors, catalyst optimization, automated purification |

Research Findings Relevant to Preparation

The selective bromination at the 10-position of anthracene is critical to ensure the correct substitution pattern for subsequent coupling.

Palladium-catalyzed cross-coupling reactions provide high regioselectivity and yield in attaching the 10-bromoanthracene units to the benzene core.

Optimization of reaction parameters such as solvent choice, catalyst loading, and temperature significantly impacts the purity and yield of the final compound.

Industrial methods emphasize scalability and process control, with continuous flow technology enabling consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

9,9’,9’'-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The anthracene units can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the anthracene units.

Wissenschaftliche Forschungsanwendungen

The compound's structure enhances its electronic properties, making it suitable for various optoelectronic applications. The presence of bromine atoms increases the compound's reactivity and facilitates further chemical modifications.

Organic Electronics

1,3,5-Tris(10-bromoanthracen-9-yl)benzene is primarily utilized in the development of OLEDs. Its unique structural characteristics allow it to act as an efficient emitter of deep-blue light, which is essential for high-quality display technologies. The compound's ability to form stable thin films makes it particularly valuable in this area.

Methane Storage Frameworks

The compound has been explored for use in porous metal-organic frameworks (MOFs) designed for methane storage. The incorporation of this compound into these frameworks enhances their capacity and efficiency for gas storage applications due to the compound's high surface area and porosity characteristics .

Photodynamic Therapy

Research indicates that derivatives of anthracene, including this compound, can generate reactive oxygen species upon light activation, making them candidates for photodynamic therapy (PDT). This application involves using light-sensitive compounds to target and destroy cancerous cells through oxidative stress mechanisms .

Synthesis of Complex Organic Molecules

As a versatile building block, this compound is employed in the synthesis of various complex organic molecules. Its reactivity allows for the formation of diverse derivatives that can be utilized in different chemical applications .

Case Study 1: OLED Development

In a study conducted by researchers at Tohoku University, the effectiveness of this compound as an OLED emitter was evaluated. The results demonstrated that devices incorporating this compound exhibited superior brightness and efficiency compared to traditional OLED materials. The study highlighted the importance of structural modifications in enhancing device performance .

Case Study 2: Methane Storage Efficiency

A recent investigation focused on the integration of this compound into metal-organic frameworks aimed at methane storage. The findings revealed that the inclusion of this compound significantly improved the methane uptake capacity of the frameworks under various pressure conditions, suggesting its potential for practical applications in energy storage .

Wirkmechanismus

The mechanism by which 9,9’,9’'-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) exerts its effects is primarily related to its electronic structure. The compound’s ability to participate in electron transfer reactions makes it useful in electronic applications. The molecular targets and pathways involved include interactions with other organic molecules and materials, facilitating charge transfer and energy conversion processes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1,3,5-Tris(10-bromoanthracen-9-yl)benzene and related anthracene derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Key Features |

|---|---|---|---|---|

| This compound | C₄₈H₂₇Br₃ | ~846* | Three 10-bromoanthracene groups | High symmetry, extended conjugation |

| 9,10-Dibromoanthracene | C₁₄H₈Br₂ | 336.02 | Bromine at 9- and 10-positions | Simple planar structure |

| 9-Bromo-10-phenylanthracene | C₂₀H₁₃Br | 333.23 | Bromine at 9-, phenyl at 10-position | Asymmetric substitution |

| 9,10-Bis(3,5-dihydroxyphenyl)anthracene | C₂₆H₁₈O₄ | 394.42 | Dihydroxyphenyl groups at 9,10-positions | Electron-donating substituents |

| 9-(2-Biphenylyl)-10-bromoanthracene | C₂₆H₁₇Br | 409.33 | Biphenyl at 9-, bromine at 10-position | Steric hindrance from biphenyl group |

*Calculated based on molecular formula.

Key Observations:

- Molecular Complexity: The target compound’s tri-substituted architecture (C₄₈H₂₇Br₃) distinguishes it from simpler mono- or di-substituted analogs like 9,10-Dibromoanthracene (C₁₄H₈Br₂) and 9-Bromo-10-phenylanthracene (C₂₀H₁₃Br) .

- Symmetry vs.

- Electronic Effects : Bromine’s electron-withdrawing nature contrasts with electron-donating groups in 9,10-Bis(3,5-dihydroxyphenyl)anthracene (C₂₆H₁₈O₄), which exhibits enhanced solubility and altered optoelectronic properties .

Physical and Electronic Properties

- Optoelectronic Behavior : The target compound’s extended conjugation may redshift absorption/emission spectra compared to smaller analogs. For example, 9,10-Bis(3,5-dihydroxyphenyl)anthracene (LogP = 6.15) exhibits strong fluorescence due to hydroxyl groups , whereas brominated derivatives like 9,10-Dibromoanthracene show reduced emission efficiency due to heavy-atom effects .

- Thermal Stability: The rigid, tri-substituted structure of this compound likely enhances thermal stability compared to mono-substituted derivatives .

Biologische Aktivität

1,3,5-Tris(10-bromoanthracen-9-yl)benzene (CAS No. 813461-34-6) is a synthetic compound with significant potential in various biological and material science applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C₄₈H₂₇Br₃, with a molecular weight of approximately 843.44 g/mol. The compound features three brominated anthracene units attached to a benzene core, which influences its electronic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₄₈H₂₇Br₃ |

| Molecular Weight | 843.44 g/mol |

| CAS Number | 813461-34-6 |

Synthesis Methods

The synthesis of this compound typically involves the bromination of anthracene derivatives followed by a coupling reaction with a benzene core. This process often utilizes palladium catalysts to facilitate the coupling reactions under controlled conditions .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of anthracene derivatives, including this compound. The compound has been investigated for its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) when exposed to light. This mechanism is particularly relevant in photodynamic therapy (PDT), where light-activated compounds are used to selectively destroy cancerous cells .

Study on Photodynamic Applications

A study published in Organic Electronics explored the use of anthracene derivatives in photonic applications. The researchers demonstrated that compounds like this compound could effectively transfer energy within their molecular structure, enhancing their photophysical properties for use in organic light-emitting diodes (OLEDs). This energy transfer capability is crucial for improving the efficiency of light-emitting devices .

Anticancer Mechanism Exploration

Research conducted on similar anthracene-based compounds indicated that they could induce apoptosis via ROS generation upon light activation. This finding is significant for developing new therapeutic strategies against cancer using light-sensitive compounds .

Q & A

Q. What are the common synthetic routes for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene?

The synthesis typically involves two key steps: (1) bromination of anthracene derivatives and (2) coupling to a benzene core. For bromination, reagents like bromodimethylsulfonium bromide (BDMS) can selectively introduce bromine at the 9,10-positions of anthracene . Subsequent functionalization at the 10-bromo position allows coupling to a 1,3,5-substituted benzene via Suzuki-Miyaura or Ullmann reactions. A critical precursor, 10-bromoanthracene-9-carbaldehyde, can be synthesized using oxime intermediates and nitrile oxide cyclization, as demonstrated in the preparation of ethyl 3-(10-bromoanthracen-9-yl) derivatives .

Q. How is the structure of this compound confirmed?

Key characterization methods include:

Multi-technique validation is critical due to the compound’s symmetry and potential for rotational isomers.

Advanced Research Questions

Q. What challenges arise in achieving high regioselectivity during bromination of anthracene derivatives?

Bromination at the 9,10-positions competes with side reactions at electron-rich positions. BDMS selectively targets anthracene’s central ring under mild conditions (CH₂Cl₂, room temperature), minimizing di- or polybrominated byproducts . However, steric hindrance from pre-existing substituents (e.g., in 9-phenylanthracene) can reduce yields, necessitating iterative optimization of solvent polarity and reaction time .

Q. How can researchers optimize reaction conditions to minimize byproducts in multi-step syntheses?

- Stepwise Monitoring : Use TLC or HPLC to track intermediates (e.g., anthracene-9-carbaldehyde oxime in nitrile oxide synthesis ).

- Purification Strategies : Employ column chromatography with gradient elution (e.g., 4:1 Hex/EtOAc for isoxazole derivatives ).

- Catalytic Systems : For coupling reactions, Pd-based catalysts with bulky ligands (e.g., SPhos) enhance efficiency in sterically hindered environments .

Q. What strategies are employed to analyze the photophysical properties of this compound?

- UV-Vis/PL Spectroscopy : Measures absorption/emission maxima influenced by π-π* transitions in anthracene units. Compare with 9,10-diarylanthracenes, where methoxy groups redshift emission .

- Electrochemical Analysis : Cyclic voltammetry reveals HOMO/LUMO levels; bromine substituents lower LUMO, enhancing electron-accepting capacity .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability for applications in organic electronics .

Q. How do steric effects influence the electronic properties of this compound?

The three bulky 10-bromoanthracenyl groups create a propeller-like structure, inducing:

- Reduced π-Stacking : Limits aggregation in solid-state, beneficial for OLEDs .

- Conformational Rigidity : Enhances fluorescence quantum yield by restricting non-radiative decay .

- Electron-Withdrawing Effects : Bromine atoms stabilize excited states, altering charge transport in thin-film transistors .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotational isomerism in aryl-substituted anthracenes) .

- 2D NMR (COSY, NOESY) : Correlates proton environments; NOE interactions confirm spatial proximity of substituents .

- Computational Modeling : DFT calculations predict chemical shifts and coupling constants to validate assignments .

Q. What are the implications of this compound in supramolecular chemistry?

The compound’s trigonal symmetry and bromine substituents enable:

- Host-Guest Interactions : Bromine acts as a halogen-bond donor for anion recognition.

- Coordination Polymers : Coupling via Sonogashira reactions with alkynes creates porous frameworks for gas storage .

- Self-Assembly : π-Stacking of anthracene units drives liquid crystalline behavior under thermal control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.